5-Chloromethyl-4-methyl-isoxazole
Overview
Description
5-Chloromethyl-4-methyl-isoxazole is a derivative of isoxazole, a five-membered heterocyclic compound with an oxygen atom next to the nitrogen . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol . The compound is described as a white to tan powder or crystals .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods . Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . A simple one-pot procedure has been proposed for the synthesis of 3-organyl-5-(chloromethyl)isoxazoles in high yields by the reaction of aldoximes with 2,3-dichloroprop-1-ene using an inexpensive and available inorganic oxidizing system, Oxone®–NaCl–Na2CO3, in aqueous medium .Molecular Structure Analysis
The molecular weight of 5-Chloromethyl-4-methyl-isoxazole is 161.54 . The InChI code for the compound isInChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-9-12-6(5)3-8/h4H,2-3H2,1H3
. Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . The disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .Physical And Chemical Properties Analysis
The compound is described as a white to tan powder or crystals . The melting point of the compound is between 95.8-100.5 degrees Celsius .Scientific Research Applications
Tautomerism and Basicity Studies
- Tautomerism in Heteroaromatic Compounds : A study on 5-hydroxyisoxazoles, closely related to 5-Chloromethyl-4-methyl-isoxazole, discusses their tautomerism in different solvents and phases. The study provides insights into the basicity of isoxazoles, relevant for understanding their chemical behavior (Boulton & Katritzky, 1961).
Synthesis and Reactivity
- Conjugate Additions to Arylideneisoxazol-5-ones : A recent study focused on the synthesis of β-alkylated γ-functionalized ketones through conjugate additions to arylideneisoxazol-5-ones. This research is crucial for developing new compounds and exploring the reactivity of isoxazole derivatives (Macchia et al., 2022).
- Preparation and Tautomerism of Isoxazolin-5-one Derivatives : Another study examined the preparation and tautomerism of isoxazolin-5-one derivatives, offering valuable data for synthetic strategies involving these compounds (Sarlo, 1967).
Biological and Pharmacological Applications
- Novel Amino Acid Antagonists : Research on amino acid antagonists at non-NMDA excitatory amino acid receptors utilized derivatives of 5-Chloromethyl-4-methyl-isoxazole. This study contributes to the development of neuroprotective agents (Krogsgaard‐Larsen et al., 1991).
Green Chemistry and Eco-Friendly Applications
- Green Synthesis of Isoxazole Derivatives : A 2022 study highlighted the green synthesis of isoxazole derivatives, emphasizing the environmentally friendly and efficient approaches to producing these compounds. This research is crucial for sustainable chemical practices (Badiger et al., 2022).
Agricultural Applications
- Larvicidal Activity of Isoxazole Derivatives : A 2023 study explored the use of isoxazole derivatives for their larvicidal activity against Aedes aegypti, demonstrating the potential of these compounds in pest control (Sampaio et al., 2023).
Safety And Hazards
Future Directions
Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . It is always imperative to develop alternate metal-free synthetic routes . A simple one-pot procedure has been proposed for the synthesis of 3-organyl-5-(chloromethyl)isoxazoles in high yields . This could be a promising direction for future research.
properties
IUPAC Name |
5-(chloromethyl)-4-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHHSPGBYNBLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-4-methyl-isoxazole | |
CAS RN |
952195-20-9 | |
Record name | 5-Chloromethyl-4-methylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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